3-Hydroxy-5-methylproline

Description

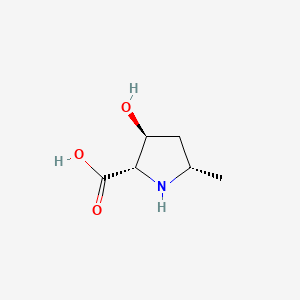

Structure

2D Structure

3D Structure

Properties

CAS No. |

55137-75-2 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S,3S,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1 |

InChI Key |

RVIGBNHLNBRMFX-YUPRTTJUSA-N |

SMILES |

CC1CC(C(N1)C(=O)O)O |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@H](N1)C(=O)O)O |

Canonical SMILES |

CC1CC(C(N1)C(=O)O)O |

Other CAS No. |

55137-75-2 |

Synonyms |

3-hydroxy-5-methylproline |

Origin of Product |

United States |

Natural Occurrence and Isolation of 3 Hydroxy 5 Methylproline

Discovery in Microbial Metabolites

The presence of 3-Hydroxy-5-methylproline (B40258) has been confirmed in two significant families of natural products: the actinomycins and the polyoxypeptins. These discoveries have highlighted the structural diversity that can be generated by microbial biosynthetic machinery.

Actinomycin (B1170597) Z Complex from Streptomyces fradiae

The actinomycins are a well-known family of chromopeptide lactone antibiotics. nih.gov They are composed of a phenoxazinone chromophore and two pentapeptide lactone rings. nih.gov While many actinomycin variants exist, differing in their amino acid composition, the Actinomycin Z complex, isolated from Streptomyces fradiae, exhibits particularly notable structural diversity due to the incorporation of several highly unusual amino acids. nih.govacs.org

The structure elucidation of five components of the Actinomycin Z complex, designated Z(1) through Z(5), was achieved through a combination of techniques including electrospray ionization mass spectrometry (ESIMS), fast atom bombardment mass spectrometry (FABMS), and 2D nuclear magnetic resonance (NMR). nih.gov

Within the Actinomycin Z complex, the specific isomer trans-3-hydroxy-cis-5-methyl-L-proline (3-OH-5-MePro) was identified. acs.org This amino acid is a distinguishing feature of several components of the complex. Specifically, in actinomycins Z1, Z2, and Z3, the this compound residue is located in the α-depsipeptide chain. acs.org The molecular formula of Actinomycin Z1 has been determined as C₆₂H₈₄N₁₂O₁₉. scbt.com

| Component | Location of this compound |

| Actinomycin Z1 | α-depsipeptide |

| Actinomycin Z2 | α-depsipeptide |

| Actinomycin Z3 | α-depsipeptide |

The actinomycin family is characterized by variations in the amino acid sequences of their two peptide lactone chains. nih.gov The Actinomycin Z complex is a prime example of this, featuring not only this compound but also other rare amino acids such as 4-keto-cis-5-methyl-L-proline, 4-hydroxy-L-threonine, and in the case of Z3 and Z5, the exceptionally rare 4-chloro-L-threonine. acs.org The presence of these unique building blocks distinguishes the Z-series from more common analogues like Actinomycin D. nih.gov For instance, other actinomycin groups, like the G-series produced by Streptomyces iakyrus, also contain this compound in their α-ring, further highlighting the distribution of this amino acid across different actinomycin-producing species. nih.gov

Polyoxypeptins A and B from Streptomyces species

In a separate line of discovery, a related but distinct amino acid, 3-hydroxy-3-methylproline, was identified as a constituent of polyoxypeptins A and B. These compounds were isolated from the culture broth of a Streptomyces species and were found to be potent inducers of apoptosis. acs.org

Structural analysis of polyoxypeptin A using mass spectrometry and NMR revealed it to be a cyclic hexadepsipeptide. acs.org This class of molecules is characterized by a ring structure containing both peptide and ester bonds. Polyoxypeptin A was found to be composed of several amino acids, including the novel 3-hydroxy-3-methylproline. acs.orgacs.org

The specific stereoisomer of the novel amino acid found in polyoxypeptins was determined to be (2S,3R)-3-Hydroxy-3-methylproline. acs.org This discovery was significant as it represented a hitherto unreported amino acid. acs.org The biosynthesis of this amino acid has been shown to derive from isoleucine. researchgate.net

| Compound | Novel Amino Acid Component |

| Polyoxypeptin A | (2S,3R)-3-Hydroxy-3-methylproline |

| Polyoxypeptin B | (2S,3R)-3-Hydroxy-3-methylproline |

Heinamides from Nostoc species

Heinamides are a group of antifungal cyclic lipopeptides produced by certain species of cyanobacteria, specifically from the genus Nostoc. These compounds are part of the larger laxaphycin family of bioactive peptides.

The compound this compound is a non-proteinogenic amino acid that has been identified as a structural component of certain bioactive peptides. For instance, nostopeptins A and B, which are cyclic depsipeptides isolated from Nostoc, contain 3-hydroxy-4-methylproline (a structural isomer of this compound) within their cyclic structure. nih.gov These peptides are characterized by a six-amino acid ring. nih.gov Similarly, the heinamides, a class of antifungal laxaphycins discovered in Nostoc sp. UHCC 0702, are also known to incorporate rare non-proteinogenic amino acids. rsc.org While the heinamides themselves contain 3-hydroxy-4-methylproline, their discovery highlights the diversity of modified proline residues within these cyanobacterial lipopeptides. rsc.org

The biosynthetic pathways of these complex peptides often incorporate a variety of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code. wikipedia.orgwikipedia.org In addition to 3-hydroxy-4-methylproline, heinamides have been found to contain other unusual amino acid residues such as 4-hydroxyproline, 3-hydroxy-D-leucine, dehydrobutyrine, 5-hydroxyl β-amino octanoic acid, and O-carbamoyl-homoserine. rsc.org The presence of these non-standard amino acids is crucial for the biological activity of the peptides. frontiersin.orgnih.gov Non-ribosomal peptide synthetases (NRPSs) are the enzymes responsible for assembling these complex peptides, incorporating both proteinogenic and non-proteinogenic amino acids. nih.gov

| Non-Proteinogenic Amino Acid | Found in Heinamides |

| 3-hydroxy-4-methylproline | Yes |

| 4-hydroxyproline | Yes |

| 3-hydroxy-D-leucine | Yes |

| Dehydrobutyrine | Yes |

| 5-hydroxyl β-amino octanoic acid | Yes |

| O-carbamoyl-homoserine | Yes |

FR225659 from Fungal Sources

Occurrence in Plant Systems

Detection as N-methylproline Analogue in Tamarix Species

In the plant kingdom, analogues of this compound have been identified. Specifically, trans-3-hydroxy-N-methyl-L-proline (M3HP), an N-methylated analogue, has been detected in various species of the genus Tamarix. nih.gov This compound co-occurs with other N-methylproline analogues, namely N-methyl-L-proline (MP) and trans-4-hydroxy-N-methyl-L-proline (M4HP). nih.gov The relative and absolute amounts of these compounds can vary depending on the specific Tamarix species, its ecotype, and the environmental conditions. nih.gov

| N-methylproline Analogue | Found in Tamarix Species |

| N-methyl-L-proline (MP) | Yes |

| trans-4-hydroxy-N-methyl-L-proline (M4HP) | Yes |

| trans-3-hydroxy-N-methyl-L-proline (M3HP) | Yes |

Stress-Induced Accumulation and Potential Roles

The accumulation of these N-methylproline analogues in Tamarix species appears to be linked to environmental stress, particularly salt stress. nih.gov For example, a salt-conditioned ecotype of T. jordanis showed a significant increase in the accumulation of all three proline analogues when subjected to salt stress. nih.gov In contrast, a non-saline ecotype of the same species exhibited little change. nih.gov Similarly, in T. meyeri, the levels of M4HP and M3HP increased with rising salt stress, while the concentration of MP remained relatively stable. nih.gov This stress-induced accumulation suggests that these compounds may function as osmolytes, helping the plant to adapt to saline environments. nih.gov The accumulation of osmolytes is a common plant response to stress, and these molecules are thought to play a role in cellular adaptation. nih.gov

Chromatographic and Spectroscopic Methods for Isolation and Identification from Natural Sources

The characterization of this compound from the acid hydrolysates of actinomycins relies on a combination of powerful analytical techniques. These methods are essential for separating the compound from a mixture of other amino acids and for confirming its unique chemical structure and stereochemistry.

Thin-Layer Chromatography (TLC) has been employed as part of a two-dimensional separation technique to resolve the complex mixture of amino acids present in actinomycin hydrolysates. oup.com In this method, thin-layer electrophoresis is first performed in one direction on a cellulose (B213188) plate. This is followed by thin-layer chromatography conducted in a perpendicular direction. oup.com This two-dimensional approach enhances the separation of compounds with similar properties.

While the literature confirms the use of this 2D technique for separating this compound, specific details regarding the solvent systems (mobile phase) and corresponding retardation factor (Rƒ) values for the isolated compound are not extensively documented. oup.com The imino acid, along with others, is typically visualized using a ninhydrin-based reagent, which reacts with the amino acid to produce a characteristic color. oup.com

Modern High-Performance Liquid Chromatography (HPLC) has become a standard method for the analysis and purification of amino acids. However, the foundational separation of this compound from actinomycin hydrolysates was established using older techniques such as ion-exchange chromatography. researchgate.net This method separates amino acids based on their net charge, which is influenced by the pH of the mobile phase.

For contemporary analysis, HPLC methods developed for analogous proline derivatives would be applicable. These typically involve one of two approaches:

Reversed-Phase (RP) HPLC: This is the most common mode, often requiring pre-column derivatization of the amino acid to enhance its hydrophobicity and introduce a chromophore for UV detection. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride are used for this purpose.

Chiral HPLC: To separate the different stereoisomers of this compound, chiral HPLC columns are necessary. These columns have a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

While these methods are standard for amino acid analysis, specific application notes detailing the exact columns, mobile phases, and retention times for this compound are not widely available in the reviewed scientific literature.

Gas Chromatography (GC), specifically Gas-Liquid Chromatography (GLC), has been a critical tool for the characterization of this compound, particularly for distinguishing its stereoisomers. scribd.com Due to the low volatility of amino acids, a derivatization step is required prior to analysis. For this compound, a two-step derivatization is performed: first, the carboxylic acid group is converted to a methyl ester, followed by trifluoroacetylation. scribd.com

This derivatization allows for the separation of all four synthetic diastereoisomers of the compound. The identity of the natural imino acid was confirmed by comparing its retention time with these synthetic standards. The analysis was successfully performed using packed columns with different stationary phases, demonstrating the technique's resolving power. scribd.com

| Parameter | Details | Source(s) |

| Technique | Gas-Liquid Chromatography (GLC) / Gas Chromatography-Mass Spectrometry (GC-MS) | scribd.com |

| Derivatization | Trifluoroacetylation of the methyl ester derivative | scribd.com |

| Stationary Phases | 3% OV-17 on Gas Chrom Q | scribd.com |

| 3% OV-225 on Gas Chrom Q | scribd.com | |

| Application | Separation and distinction of the four diastereoisomers of this compound. | scribd.com |

Mass Spectrometry (MS) serves as a definitive tool for confirming the molecular weight and identity of this compound. It is often used in conjunction with a chromatographic separation technique, most notably as Gas Chromatography-Mass Spectrometry (GC-MS). scribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the structural elucidation of this compound, particularly for establishing its precise stereochemistry. acs.org High-field proton NMR (¹H NMR) studies were conducted on the four synthetic diastereoisomers of the compound. acs.org By analyzing the chemical shifts and spin-spin coupling patterns, the relative configuration of the hydroxyl group at the C-3 position and the methyl group at the C-5 position was determined for each isomer.

The natural imino acid, once isolated, was then compared to these synthetic standards by NMR, which confirmed its stereochemistry as 2,3-trans-2,5-cis. scribd.com While the vital role of NMR in this structural determination is clear, specific chemical shift (δ) and coupling constant (J) values for this compound are not detailed in the reviewed scientific papers. nih.gov

Chemical Synthesis Methodologies of 3 Hydroxy 5 Methylproline and Its Stereoisomers

Classical Organic Synthetic Routes

Dieckmann Cyclization Approaches

A foundational approach to the synthesis of the 3-Hydroxy-5-methylproline (B40258) scaffold involves the Dieckmann cyclization, an intramolecular condensation of a diester to form a β-keto ester. An early synthesis of the four diastereoisomers of this compound utilized this reaction as a key step. nih.gov

The synthesis commenced with the preparation of methyl N-methoxycarbonyl-3-methoxycarbonylmethylaminobutyrate. This diester, upon treatment with a base such as potassium tert-butoxide in toluene, undergoes an intramolecular cyclization to yield N,2-dimethoxycarbonyl-5-methylpyrrolid-3-one. The subsequent reduction of the ketone functionality, for instance with sodium borohydride, affords the corresponding alcohol, N,2-dimethoxycarbonyl-5-methylpyrrolidin-3-ol. Finally, hydrolysis of the ester and carbamate (B1207046) groups yields a mixture of the four possible diastereoisomers of this compound. These stereoisomers can then be separated using techniques like ion-exchange chromatography. nih.gov

| Step | Reactant | Reagents | Product |

| 1 | Methyl N-methoxycarbonyl-3-methoxycarbonylmethylaminobutyrate | Potassium tert-butoxide, Toluene | N,2-dimethoxycarbonyl-5-methylpyrrolid-3-one |

| 2 | N,2-dimethoxycarbonyl-5-methylpyrrolid-3-one | Sodium borohydride | N,2-dimethoxycarbonyl-5-methylpyrrolidin-3-ol |

| 3 | N,2-dimethoxycarbonyl-5-methylpyrrolidin-3-ol | Barium hydroxide, Water | Mixture of this compound diastereoisomers |

Stereoselective Cyclization Strategies

More contemporary synthetic efforts have focused on controlling the stereochemistry during the formation of the pyrrolidine (B122466) ring, aiming to produce specific stereoisomers of this compound.

SmI2-Mediated Diastereoselective Cyclization

While samarium(II) iodide (SmI2) is a powerful reagent for promoting various cyclization reactions with high diastereoselectivity, a specific application of SmI2-mediated diastereoselective cyclization for the synthesis of this compound has not been prominently reported in the reviewed scientific literature.

Intramolecular Ring-Closing Reactions

Beyond the Dieckmann cyclization, other intramolecular ring-closing reactions are a cornerstone of heterocyclic synthesis. However, specific examples of such strategies, other than the aforementioned Dieckmann approach, being applied to the synthesis of this compound are not extensively detailed in the surveyed literature. The synthesis of (2S,3S,5S)-3-Hydroxy-5-methyl-2-pyrrolidinecarboxylic acid has been achieved, with the relative configurations being established, though the specific cyclization method was not the primary focus of the abstract. oup.com

Asymmetric Epoxidation as a Key Step

The introduction of the hydroxyl group at the C3 position with a defined stereochemistry can be achieved through asymmetric epoxidation of a suitable unsaturated precursor.

Sharpless Asymmetric Epoxidation Applications

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols, yielding chiral epoxy alcohols that can serve as versatile intermediates in the synthesis of complex molecules. wikipedia.orgresearchgate.net This reaction typically employs a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate, and tert-butyl hydroperoxide as the oxidant. wikipedia.org The choice of the L- or D-diethyl tartrate ligand dictates the stereochemical outcome of the epoxidation. wikipedia.org

While the Sharpless asymmetric epoxidation has been widely applied in the synthesis of numerous natural products and chiral building blocks, its specific application as a key step in a reported total synthesis of this compound or its stereoisomers is not explicitly detailed in the readily available scientific literature. wikipedia.orgresearchgate.netresearchgate.net The versatility of the epoxy alcohol products, however, suggests their potential as precursors to the 3-hydroxy-pyrrolidine core of the target molecule. wikipedia.org

Michael-Aldol Reaction Methodologies

A powerful strategy for the construction of highly substituted pyrrolidine rings, such as that of this compound, involves a tandem Michael-Aldol reaction sequence. This approach allows for the formation of multiple carbon-carbon bonds and the creation of several stereocenters in a single, one-pot operation, often with a high degree of stereocontrol.

The general approach commences with the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. The resulting enolate intermediate is then trapped intramolecularly by an aldehyde or ketone in an aldol (B89426) reaction, leading to the cyclized pyrrolidine core. The stereochemical outcome of this tandem reaction can be influenced by the nature of the starting materials, the reaction conditions, and the use of chiral catalysts or auxiliaries.

For the synthesis of a this compound scaffold, a plausible retrosynthetic analysis would involve disconnecting the pyrrolidine ring through a retro-Aldol and retro-Michael sequence. This suggests a linear precursor containing appropriately placed carbonyl and nitro or other electron-withdrawing groups. For instance, the reaction of a β-ketoester with a nitroalkene, followed by an intramolecular cyclization, can furnish the desired pyrrolidine ring system. The choice of reactants and the stereochemistry of the subsequent reduction and cyclization steps are critical in determining the final stereoisomer of this compound obtained.

| Step | Reaction Type | Key Transformations | Stereochemical Control |

| 1 | Michael Addition | Formation of a C-C bond by conjugate addition. | Can be controlled by chiral catalysts or auxiliaries. |

| 2 | Aldol Reaction | Intramolecular C-C bond formation to form the pyrrolidine ring. | Diastereoselectivity is influenced by the enolate geometry and reaction conditions. |

| 3 | Post-cyclization modifications | Reduction of carbonyl and nitro groups, and functional group interconversions. | The choice of reducing agents can influence the stereochemistry of the hydroxyl and methyl groups. |

Pyrrolidine Synthesis from β-Alanine Precursors

The use of β-alanine and its derivatives as starting materials provides a convergent and flexible approach to the synthesis of substituted prolines, including this compound. This strategy relies on the cyclization of a linear precursor derived from β-alanine to form the pyrrolidine ring.

A general synthetic route may involve the N-protection of a suitable β-alanine derivative, followed by the introduction of the necessary carbon framework to construct the five-membered ring. For the synthesis of this compound, this would necessitate the use of a β-alanine precursor that already contains or can be readily functionalized to introduce the C5-methyl group and the C3-hydroxyl group.

One potential strategy involves the alkylation of the α-carbon of an N-protected β-alanine ester enolate. Subsequent functional group manipulations, such as reduction and oxidation, can be employed to introduce the hydroxyl group at the C3 position. The final step would be an intramolecular cyclization, typically achieved through an SN2 reaction, to form the pyrrolidine ring. The stereochemistry at the C2, C3, and C5 positions can be controlled through the use of chiral starting materials, asymmetric catalysts, or by separating diastereomers at an intermediate stage.

Syntheses Incorporating Chiral Auxiliaries

To achieve high levels of stereocontrol in the synthesis of this compound, chiral auxiliaries are often employed. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of aldol and alkylation reactions, which are key steps in many synthetic routes to substituted prolines. For example, an N-acylated Evans auxiliary can be used to direct the stereoselective alkylation at the α-position to introduce the C5-methyl group with a defined stereochemistry.

Following the introduction of the C5-methyl group, the same chiral auxiliary can be used to control a subsequent diastereoselective aldol reaction to introduce the C3-hydroxyl group. The stereochemistry of the newly formed stereocenters is dictated by the steric and electronic properties of the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. After the key stereocenters have been established, the chiral auxiliary can be cleaved under mild conditions to afford the desired this compound derivative.

| Chiral Auxiliary | Key Reaction | Purpose | Typical Diastereomeric Excess |

| Evans Oxazolidinone | Alkylation | Introduction of the C5-methyl group. | >95% |

| Evans Oxazolidinone | Aldol Reaction | Introduction of the C3-hydroxyl group. | >90% |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches combine the selectivity and efficiency of enzymatic transformations with the versatility of chemical synthesis. This strategy is particularly powerful for the synthesis of complex molecules like this compound, where enzymes can be used to perform challenging stereoselective reactions, such as C-H hydroxylation.

Biocatalytic C-H Hydroxylation Steps

A key step in many chemoenzymatic routes to hydroxylated prolines is the direct hydroxylation of a C-H bond. This transformation is notoriously difficult to achieve with high selectivity using traditional chemical methods. However, certain enzymes, particularly iron and α-ketoglutarate-dependent dioxygenases, are capable of catalyzing this reaction with remarkable regio- and stereoselectivity.

Iron (Fe) and α-ketoglutarate-dependent dioxygenases are a superfamily of enzymes that utilize a non-heme iron center to activate molecular oxygen and effect the hydroxylation of a wide range of substrates. In the context of this compound synthesis, these enzymes can be used to introduce the hydroxyl group at the C3 position of a 5-methylproline precursor.

Recent studies have identified several Fe/α-ketoglutarate-dependent dioxygenases with activity towards proline and its derivatives. For instance, the enzyme UcsF, an isoleucine-5-hydroxylase, has been shown to catalyze the iterative oxidation of L-isoleucine to a cyclic imine, which can then be reduced to form a 3-methylproline derivative. Subsequently, another dioxygenase, GetF, a pipecolic acid hydroxylase, can be employed to hydroxylate the C3 position of this intermediate to afford (2S,3R)-3-hydroxy-3-methylproline. nih.gov This two-enzyme cascade demonstrates the power of biocatalysis in achieving a challenging multi-step transformation with high stereocontrol.

| Enzyme | Substrate | Product | Role in Synthesis |

| UcsF | L-Isoleucine | Cyclic imine precursor to 3-methylproline | Formation of the pyrrolidine ring with the C5-methyl group. |

| GetF | 3-Methylproline derivative | (2S,3R)-3-Hydroxy-3-methylproline | Stereoselective hydroxylation at the C3 position. |

L-Isoleucine serves as a natural and readily available chiral starting material for the chemoenzymatic synthesis of certain stereoisomers of this compound. The biosynthetic pathway of polyoxypeptin A, a natural product containing (2S,3R)-3-hydroxy-3-methylproline, has revealed that this unusual amino acid is derived from L-isoleucine. rsc.org

This biosynthetic insight has inspired the development of chemoenzymatic strategies that mimic this natural pathway. As mentioned previously, a one-pot chemoenzymatic procedure has been developed that converts L-isoleucine into (2S,3S)-3-methylproline. nih.gov This transformation is accomplished through the action of an Fe/α-ketoglutarate-dependent dioxygenase that catalyzes the cyclization of L-isoleucine. The resulting intermediate can then be subjected to a second enzymatic hydroxylation to introduce the C3-hydroxyl group, ultimately yielding the desired this compound stereoisomer. This approach is highly efficient and avoids the need for multiple protection and deprotection steps often required in purely chemical syntheses.

Enzyme-Mediated Hydroxylation of Proline Analogues

The introduction of a hydroxyl group onto the proline scaffold with high regio- and stereocontrol is a significant challenge in chemical synthesis. Biocatalytic hydroxylation, using enzymes such as hydroxylases, offers an effective solution. These enzymatic reactions can proceed with exquisite stereocontrol, providing access to specific stereoisomers that are difficult to obtain through traditional chemical methods. nih.gov

Enzymes like P450-type monooxygenases are known to hydroxylate free proline residues to generate hydroxyproline (B1673980) moieties. researchgate.net In the synthesis of (2S,3R)-3-hydroxy-3-methylproline, a key biocatalytic C–H hydroxylation step is employed. This reaction can be performed using the clarified lysate of E. coli that co-expresses the enzyme GetF and the chaperones GroES/GroEL. nih.gov This enzymatic system achieves complete conversion of the precursor, (2S,3S)-3-methylproline, into the desired hydroxylated product. nih.gov The use of such biocatalytic C-H oxidation logic streamlines the preparation of this complex amino acid motif, minimizing the need for extensive protecting group manipulations. nih.gov

| Enzyme System | Substrate | Product | Key Features |

| GetF and GroES/GroEL co-expressed in E. coli | (2S,3S)-3-methylproline | (2S,3R)-3-hydroxy-3-methylproline | Complete conversion, high regio- and stereocontrol |

| P450-type monooxygenases | L-proline | Hydroxyproline | Generation of hydroxylated moieties on free proline |

Efficient One-Pot Chemoenzymatic Procedures

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions, often in a "one-pot" process to improve efficiency and reduce purification steps. mdpi.comrsc.org A key development in the synthesis of this compound precursors is a one-pot chemoenzymatic procedure for preparing (2S,3S)-3-methylproline from L-isoleucine. nih.gov This multi-step process, which lays the foundation for the subsequent enzymatic hydroxylation, demonstrates a significant improvement over previous synthetic routes. nih.gov

Synthesis of Protected this compound for Peptide Chemistry

For incorporation into peptides using solid-phase peptide synthesis (SPPS), the amino and carboxyl groups of amino acids must be appropriately protected. nih.gov The synthesis of protected this compound is a critical step to enable its use as a building block in peptide chemistry. nih.govfrontiersin.org

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group is another common strategy in peptide synthesis. frontiersin.org While specific examples for Fmoc-protected this compound are not detailed in the provided context, the general "proline editing" approach involves incorporating an unprotected Fmoc-hydroxyproline into a peptide, followed by protection of the hydroxyl group (e.g., as a trityl ether) in an automated fashion before proceeding with further synthesis. nih.gov

Resolution of Stereoisomers (Cis/Trans and Enantiomers)

The synthesis of this compound can result in a mixture of stereoisomers, including diastereomers (cis/trans) and enantiomers (D/L). The separation and resolution of these isomers are crucial for obtaining stereochemically pure compounds for biological and pharmaceutical applications.

Various strategies can be employed for this purpose. For proline derivatives, diastereomers can sometimes be separated based on their different physical properties. One reported method involves the selective saponification of the less sterically hindered trans-derivative from a cis/trans mixture. mdpi.com Another approach is to couple the racemic mixture to a chiral auxiliary, such as α-methylbenzylamine, to form diastereomers that can then be separated by chromatography. mdpi.com

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers. For proline, which lacks a strong chromophore, derivatization with a fluorescent reagent like NBD-Cl can be used to enable UV detection. researchgate.net The derivatized D and L isomers can then be resolved on a chiral stationary phase. The choice of mobile phase, often containing hexane (B92381) and ethanol (B145695) with an additive like trifluoroacetic acid (TFA), is critical for achieving good resolution, as it influences the hydrogen bonding interactions that govern chiral recognition. researchgate.net

Biosynthetic Pathways and Enzymology of 3 Hydroxy 5 Methylproline

Identification of Biosynthetic Gene Clusters

The genetic blueprints for the synthesis of 3-Hydroxy-5-methylproline (B40258) and its analogs are encoded within large biosynthetic gene clusters (BGCs) in various microorganisms. These clusters contain the genes for all the necessary enzymes, including nonribosomal peptide synthetases (NRPSs) that incorporate the amino acid into a larger peptide structure, and the tailoring enzymes that modify the precursor amino acids.

Polyoxypeptin A, a potent apoptosis-inducing cyclic depsipeptide, is produced by Streptomyces sp. MK498-98 F14. nih.govacs.org This complex molecule contains several unusual amino acids, including (2S,3R)-3-hydroxy-3-methylproline. acs.org The biosynthetic gene cluster responsible for producing polyoxypeptin A has been identified and sequenced, spanning 37 open reading frames (ORFs). nih.govresearchgate.net This cluster contains the genes for a hybrid Polyketide Synthase/Nonribosomal Peptide Synthetase (PKS/NRPS) system. researchgate.net Genetic analysis and gene inactivation experiments have confirmed the role of this cluster in polyoxypeptin production. nih.gov Specifically, proposed biosynthetic pathways for the unusual building blocks, including (R)-3-hydroxy-3-methylproline, have been outlined based on bioinformatic analysis of the gene cluster. researchgate.netresearchgate.net

Table 1: Polyoxypeptin A Biosynthetic Gene Cluster Details

| Feature | Description | Reference |

| Producing Organism | Streptomyces sp. MK498-98 F14 | nih.gov |

| Natural Product | Polyoxypeptin A | nih.gov |

| Key Amino Acid | (2S,3R)-3-hydroxy-3-methylproline | acs.org |

| Cluster Size | 37 Open Reading Frames (ORFs) | nih.govresearchgate.net |

| Enzyme System | Hybrid Polyketide Synthase/Nonribosomal Peptide Synthetase (PKS/NRPS) | researchgate.net |

The heinamides are a group of antifungal cyclic lipopeptides isolated from the cyanobacterium Nostoc sp. UHCC 0702. nih.govresearchgate.net These compounds are part of the larger laxaphycin family and contain a variety of rare non-proteinogenic amino acids, including 3-hydroxy-4-methylproline. nih.govresearchgate.net Researchers have identified a 93 kb biosynthetic gene cluster in Nostoc sp. UHCC 0702 that directs the synthesis of heinamides. nih.govhelsinki.fi This cluster encodes the enzymes required to produce the unusual amino acid building blocks. rsc.org Within this genetic region, a set of genes homologous to those that produce (2S,4S)-4-methylproline in other cyanobacteria were identified, including genes for an L-leucine 5-hydroxylase (LxaO) and a dehydrogenase (LxaP), suggesting a pathway for the methylated proline derivative. researchgate.net

Table 2: Heinamide Biosynthetic Gene Cluster Details

| Feature | Description | Reference |

| Producing Organism | Nostoc sp. UHCC 0702 | nih.gov |

| Natural Product | Heinamides A1-A3, B1-B5 | nih.govresearchgate.net |

| Key Amino Acid | 3-hydroxy-4-methylproline | nih.govresearchgate.net |

| Cluster Size | 93 kb | nih.govhelsinki.fi |

| Enzyme System | Nonribosomal Peptide Synthetase (NRPS) | researchgate.net |

Precursor Incorporation and Pathway Elucidation

Understanding the origin of the carbon skeleton of this compound is crucial for elucidating its complete biosynthetic pathway. Isotopic labeling studies and genetic analyses have been instrumental in identifying the primary metabolic precursors.

In the biosynthesis of polyoxypeptin A, it has been definitively shown through stable isotope-labeling studies that the novel amino acid (2S,3R)-3-hydroxy-3-methylproline is derived from isoleucine. rsc.org This finding is significant as it distinguishes its biosynthetic origin from many other hydroxylated prolines. A chemoenzymatic synthesis approach further highlights this connection, utilizing L-isoleucine as the starting material for the creation of (2S,3S)-3-methylproline, a direct precursor to the hydroxylated form. nih.gov The proposed pathway involves the oxidation of isoleucine to create an intermediate that can then be cyclized and hydroxylated. nih.gov

The biosynthesis of 3-hydroxy-3-methylproline via an isoleucine precursor stands in contrast to the formation of other common hydroxyprolines. rsc.org Many hydroxyproline (B1673980) isomers, such as trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline, are typically synthesized through the direct hydroxylation of L-proline. researchgate.netnih.gov This process is catalyzed by proline hydroxylases, which are often Fe(II)/α-ketoglutarate-dependent enzymes. nih.govnih.gov These enzymes are common in various bacteria and fungi for the production of peptide antibiotics. researchgate.net Feeding studies for polyoxypeptin A biosynthesis confirmed that 3-hydroxy-3-methylproline is derived from isoleucine, but not from proline, cementing this key mechanistic distinction. rsc.org

Enzymatic Hydroxylation in Biosynthesis

The final and key step in the formation of this compound is the introduction of a hydroxyl group onto the proline ring. This reaction is catalyzed by specific hydroxylase enzymes.

The hydroxylation of amino acids is a critical modification in the biosynthesis of many natural products. nih.gov These reactions are often catalyzed by non-heme iron-dependent hydroxylases, which utilize a non-heme iron(II) cofactor and α-ketoglutarate as a co-substrate to perform challenging oxidations. mdpi.com In the context of proline and its derivatives, various proline hydroxylases have been characterized that can introduce a hydroxyl group at either the C-3 or C-4 position. nih.govresearchgate.net For instance, the enzyme HtyE, found in Aspergillus species, is an α-ketoglutarate/Fe2+-dependent proline hydroxylase that can produce both trans-4- and trans-3-hydroxyproline. nih.gov Similarly, the biosynthesis of griselimycin (B1672148) involves the stereospecific hydroxylation of leucine (B10760876) by the α-ketoglutarate dependent dioxygenase GriE. tandfonline.com While the specific hydroxylase for 3-hydroxy-3-methylproline in the polyoxypeptin pathway has been proposed based on genetic analysis, detailed biochemical characterization is ongoing. researchgate.netresearchgate.net However, a chemoenzymatic approach has successfully used a promiscuous pipecolic acid 3-hydroxylase, GetF, to achieve the desired C3 hydroxylation on a 3-methylproline substrate, demonstrating the feasibility of this enzymatic transformation. nih.gov

Role of Specific Proline Hydroxylases

Proline hydroxylases are key enzymes responsible for the introduction of a hydroxyl group onto the proline ring, a critical step in the formation of this compound. These enzymes exhibit remarkable regio- and stereoselectivity, dictating the final structure of the modified amino acid.

The hydroxylation of proline and its derivatives is predominantly carried out by a superfamily of enzymes known as iron(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG-DDs). nih.govacs.org These enzymes utilize ferrous iron (Fe(II)) as a cofactor and require α-ketoglutarate (αKG) and molecular oxygen (O₂) as co-substrates. nih.govacs.orgnovartis.com The catalytic mechanism involves the oxidative decarboxylation of αKG to succinate, which generates a highly reactive iron(IV)-oxo species. acs.org This powerful oxidizing agent is capable of abstracting a hydrogen atom from an unactivated C-H bond on the proline ring, followed by the rebound of a hydroxyl group to form the hydroxylated product. nih.govacs.org

The versatility of Fe/αKG-DDs allows them to catalyze a wide range of reactions beyond simple hydroxylation, including desaturation, epimerization, and ring formation, making them valuable biocatalysts. acs.orgresearchgate.net Their ability to functionalize otherwise inert C-H bonds with high selectivity makes them essential for the biosynthesis of diverse natural products containing hydroxylated proline derivatives. nih.govresearchgate.net

Several specific proline hydroxylases have been identified and characterized from various microbial sources, each contributing to the biosynthesis of natural products containing modified prolines.

GriE : Involved in the biosynthesis of griselimycins, GriE is a 2OG-Fe(II) oxygenase that hydroxylates L-leucine to form (2S,4R)-5-hydroxyleucine. rsc.org This intermediate is then further processed to yield (2S,4R)-4-methylproline, a key building block of griselimycins. rsc.org

GloF : This eukaryotic α-ketoglutarate/Fe(II)-dependent proline hydroxylase from the fungus Glarea lozoyensis is responsible for producing the hydroxyproline building blocks for pneumocandin biosynthesis. nih.govresearchgate.net GloF exhibits dual regioselectivity, converting L-proline to both trans-4-hydroxyproline and trans-3-hydroxyproline. nih.govresearchgate.net Furthermore, it hydroxylates trans-4-methyl-L-proline to generate (3S,4S)-3-hydroxy-4-methyl-L-proline, another component of pneumocandins. nih.govresearchgate.netnih.gov

MomO, Mom5, and MomP : These enzymes are implicated in the biosynthesis of mollemycin A, a potent antimalarial agent. nih.govresearchgate.netresearchgate.net It is proposed that MomO, Mom5, and MomP work in concert to synthesize 3-hydroxy-3-methylproline, a non-canonical amino acid incorporated into the mollemycin A structure. nih.govresearchgate.netresearchgate.netresearchgate.net

The following table summarizes the key characteristics of these hydroxylases:

| Enzyme | Organism | Natural Product | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| GriE | Streptomyces sp. | Griselimycins | L-leucine | (2S,4R)-5-hydroxyleucine | rsc.org |

| GloF | Glarea lozoyensis | Pneumocandins | L-proline, trans-4-methyl-L-proline | trans-4-hydroxyproline, trans-3-hydroxyproline, (3S,4S)-3-hydroxy-4-methyl-L-proline | nih.govresearchgate.netnih.gov |

| MomO, Mom5, MomP | Streptomyces sp. | Mollemycin A | Not explicitly stated | 3-hydroxy-3-methylproline | nih.govresearchgate.netresearchgate.netresearchgate.net |

Regio- and Stereoselectivity of Enzymatic Reactions

The hydroxylation of the proline ring by Fe/αKG-DDs is characterized by a high degree of regio- and stereoselectivity, which is crucial for the biological activity of the final natural product. acs.orgnih.govacs.org This selectivity is determined by the specific architecture of the enzyme's active site, which dictates the orientation of the proline substrate relative to the reactive iron(IV)-oxo intermediate. nih.gov

For instance, the enzyme GloF from Glarea lozoyensis hydroxylates L-proline at both the C3 and C4 positions, producing trans-3-hydroxyproline and trans-4-hydroxyproline, respectively, with the latter being the major product. nih.govresearchgate.netnih.gov When presented with trans-4-methyl-L-proline, GloF specifically hydroxylates the C3 position to yield (3S,4S)-3-hydroxy-4-methyl-L-proline. nih.govresearchgate.netnih.gov This demonstrates the enzyme's ability to precisely control the position and stereochemistry of the hydroxylation reaction.

Similarly, other proline hydroxylases exhibit distinct selectivities, producing either cis- or trans- isomers of 3- or 4-hydroxyproline. researchgate.netresearchgate.net This enzymatic control over the final product's stereochemistry is a significant advantage over traditional chemical synthesis methods. acs.org

Non-Ribosomal Peptide Synthetase (NRPS) Systems

This compound and other non-canonical amino acids are incorporated into larger peptide structures through the action of large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). nih.govacs.orgrsc.org Unlike ribosomal protein synthesis, which is limited to the 20 proteinogenic amino acids, NRPS systems can utilize a vast array of unusual building blocks, contributing to the immense structural diversity of natural products. nih.govrsc.orgnih.gov

NRPSs function as molecular assembly lines, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. acs.orgrsc.orgresearchgate.net A typical NRPS module consists of three core domains:

Adenylation (A) domain : Selects and activates a specific amino acid as an aminoacyl-adenylate. acs.orgnih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : Covalently tethers the activated amino acid via a thioester bond to a phosphopantetheine arm. acs.orgnih.gov

Condensation (C) domain : Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the preceding module. acs.orgnih.gov

The order of the modules along the NRPS assembly line generally dictates the sequence of amino acids in the final peptide product, a principle known as the colinearity rule. researchgate.net The A-domain of a specific module has a "specificity pocket" that recognizes and binds a particular amino acid, including non-canonical ones like this compound. Once the modified proline is synthesized by its dedicated hydroxylase, it can be recognized and loaded onto the appropriate NRPS module for incorporation into the final natural product.

Stable Isotope Labeling Studies for Pathway Analysis

Stable isotope labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products, including those containing this compound. This method involves feeding the producing organism with a precursor molecule that has been enriched with a stable isotope, such as ¹³C, ¹⁵N, or ¹⁸O.

By tracing the incorporation of the isotopic label into the final product, researchers can identify the metabolic precursors and intermediates of the biosynthetic pathway. For example, an ¹⁸O-labeling experiment was used to investigate the mechanism of epoxide formation by a proline hydroxylase, demonstrating that the reaction proceeds through an initial hydroxylation step. acs.org Although specific stable isotope labeling studies focusing solely on the biosynthesis of this compound are not detailed in the provided search results, this methodology is a standard and crucial approach in the field of natural product biosynthesis.

Conformational Analysis and Stereochemical Characterization of 3 Hydroxy 5 Methylproline

Pyrrolidine (B122466) Ring Puckering and Preferred Conformations

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-exo and Cγ-endo, which are in equilibrium. nih.gov These puckering states refer to the displacement of the Cγ (or C4) atom, which can be on the opposite side (exo) or the same side (endo) of the ring as the carboxyl group. The presence and stereochemistry of substituents on the ring significantly influence the equilibrium between these two states. nih.govresearchgate.net

Substituents at the C3 position have a notable impact on the ring's conformation. For instance, a methyl group at the 3-position with a cis relationship to the carboxyl group (as would be analogous for a cis-3-hydroxy group) has been shown to stabilize the Cγ-endo pucker. mdpi.com This preference arises from steric interactions that restrict the conformational space. mdpi.com Conversely, substituents at the C4 position are well-documented to control the pucker, where electronegative groups in the trans-(4R) configuration, like in hydroxyproline (B1673980), favor the Cγ-exo pucker, which is crucial for collagen stability. nih.govresearchgate.net

| Ring Position | Substituent | Observed Conformational Effect | Reference |

| C3 (cis) | Methyl Group | Stabilizes Cγ-endo puckering | mdpi.com |

| C4 (trans) | Hydroxyl, Fluoro | Favors Cγ-exo pucker | nih.govresearchgate.net |

| C4 (cis) | tert-Butyl | Favors Cγ-exo pucker | researchgate.net |

| C5 | Methyl Group | Introduces steric constraints affecting conformational energies | nih.gov |

Cis-Trans Isomerization of Prolyl Amide Bonds in Peptides

Unlike other amino acids where the peptide bond is almost exclusively in the trans conformation, the Xaa-Pro peptide bond has a significant population of the cis isomer (typically 10-30%). mdpi.comsigmaaldrich.com This cis-trans isomerization is a slow process that can be a rate-limiting step in protein folding. sigmaaldrich.com The energy barrier for this rotation is high, but the energy difference between the two states is relatively small. sigmaaldrich.com

Substituents on the proline ring can alter the cis/trans ratio. Studies on 3-methylproline have indicated that substituents at this position have only a marginal effect on the proportion of cis and trans isomers. mdpi.com However, substitutions at the C5 position can have a more pronounced effect. The use of 5-substituted proline derivatives has been shown to increase the population of the cis imide bond, providing valuable insights into the mechanisms of ion channels where this isomerization is critical. nih.gov

For 3-Hydroxy-5-methylproline (B40258), the conformational impact is a composite of these effects. The 3-hydroxy group is not expected to drastically shift the cis/trans equilibrium on its own, but the 5-methyl group likely increases the propensity for the cis conformation due to steric interactions. mdpi.comnih.govrsc.org The preference for a specific ring pucker (endo or exo) is also correlated with the amide bond isomerism; the endo conformation strongly favors the cis isomer, while the exo conformation shows no strong preference. nih.gov Therefore, by influencing the ring pucker, the substituents on this compound indirectly modulate the cis/trans ratio and, consequently, the local peptide backbone conformation, restricting the accessible Φ and ψ dihedral angles. mdpi.com

Intramolecular Hydrogen Bonding Networks

The presence of a hydroxyl group on the pyrrolidine ring introduces the possibility of forming intramolecular hydrogen bonds. These non-covalent interactions can play a significant role in stabilizing specific conformations. In derivatives like 3-hydroxy-5-hydroxymethylproline, computational and experimental studies have identified stabilizing intramolecular hydrogen bonds between the C5'-hydroxymethyl group and the carbonyl of the N-acetyl group in the cis isomers. nih.gov

In the case of this compound, the 3-hydroxy group can act as a hydrogen bond donor. It can potentially form a hydrogen bond with the preceding backbone carbonyl oxygen. Such an interaction would constrain the geometry of the peptide, stabilizing certain turn structures and influencing the local backbone conformation. The formation of these hydrogen bonds is often dependent on the stereochemistry of the hydroxyl group and the cis/trans state of the prolyl amide bond. acs.org The existence and strength of these networks are critical for understanding the structural role of this amino acid in peptides.

Computational and Theoretical Studies

Computational chemistry provides powerful tools for investigating the conformational landscape of complex molecules like this compound. nih.govresearchgate.net These methods allow for the detailed exploration of molecular geometries, energies, and dynamic behavior that can be difficult to capture experimentally.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. youtube.com It is well-suited for studying large systems and for exploring the different conformations of flexible molecules like substituted prolines.

| Method | Principle | Application to this compound | Reference |

| Molecular Mechanics (MM) | Uses classical mechanics (force fields) to calculate the potential energy of a system based on bond lengths, angles, and torsions. | To rapidly calculate the energies of different ring puckers and cis/trans isomers. | youtube.com |

| Monte Carlo (MC) Simulation | Employs random sampling of the conformational space to determine equilibrium properties. | To explore the full range of possible conformations and identify the most stable (lowest energy) structures. | nih.govtaylorfrancis.com |

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govaps.org It offers a good balance between accuracy and computational cost, making it a popular tool in chemistry. imperial.ac.uk DFT calculations are used to optimize molecular geometries, determine relative energies of different conformers, and analyze electronic properties. researchgate.netscirp.org

For proline analogs, DFT has been successfully applied to:

Investigate Ring Puckering: Calculating the precise energy differences between the Cγ-endo and Cγ-exo puckers. nih.gov

Analyze Isomer Stability: Determining the relative stability of the cis and trans amide bond isomers. acs.org

Probe Electronic Effects: Understanding how electronegative substituents (like the hydroxyl group) and steric groups (like the methyl group) influence the geometry and stability of the molecule. nih.gov

In studies of related molecules, DFT calculations at levels such as B3LYP/6-31+G(d,p) have been used to evaluate how substituents affect the conformational preferences of the proline ring and the isomerism of its peptide bonds. acs.org Such calculations are essential for creating a detailed and accurate picture of the structural biases of this compound. nih.gov

Polarizable Continuum Model (PCM) for Solution-Phase Analysis

Computational analysis of molecules in the gas phase can provide fundamental insights, but it is often crucial to account for the influence of a solvent, as most biochemical processes occur in an aqueous environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent without explicitly modeling each solvent molecule. numberanalytics.com

The core principle of PCM is to represent the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity that contains the solute molecule described by quantum mechanics. numberanalytics.comnih.gov The solute-solvent interactions are then modeled primarily through electrostatics. numberanalytics.com The total free energy of the molecule in solution is calculated as the sum of three components: the electrostatic contribution, the dispersion-repulsion contribution, and the cavitation energy, which is the energy required to create the solute cavity within the solvent. uni-muenchen.de

PCM is instrumental in studying how the solvent environment affects the conformational equilibrium of molecules like this compound. By performing calculations in different solvents (represented by their dielectric constants), researchers can predict shifts in the populations of different ring puckers and cis/trans amide bond isomers. researchgate.net For instance, polar solvents can stabilize conformations with larger dipole moments, which might differ from the most stable conformer in the gas phase. This method is essential for refining the results of gas-phase calculations and providing a more realistic picture of molecular behavior in solution. rsc.orgresearchgate.net

Table 1: Key Aspects of the Polarizable Continuum Model (PCM)

| Feature | Description |

| Basic Principle | The solvent is treated as a structureless, polarizable continuum surrounding the solute molecule, which is placed in a cavity within this medium. numberanalytics.comnih.gov |

| Energy Components | The model calculates the solvation free energy by summing electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de |

| Application | It allows for the calculation of solvent effects on molecular structure, stability, and properties, providing a bridge between gas-phase calculations and experimental solution-phase data. numberanalytics.comrsc.org |

| Significance | PCM is crucial for accurately predicting the relative stability of different conformers (e.g., ring puckers, amide isomers) of proline derivatives in a biologically relevant aqueous environment. researchgate.netresearchgate.net |

Ab Initio Investigations

Ab initio (from first principles) quantum mechanical calculations are a powerful tool for exploring the conformational preferences of amino acids. These methods solve the electronic Schrödinger equation without relying on empirical parameters, providing detailed information about the geometry and relative energies of different molecular conformations. acs.org

For proline and its derivatives, ab initio studies are used to map the potential energy surface, identifying low-energy conformers. researchgate.netacs.org Key conformational features investigated for substituted prolines include:

Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "UP" (Cγ-exo) or "DOWN" (Cγ-endo). researchgate.net The substitution at the C3 and C5 positions in this compound significantly influences the preferred pucker.

Amide Bond Isomerization: The peptide bond preceding the proline nitrogen (the imide bond) can exist in either a cis or trans conformation. The energy barrier between these isomers is high, leading to slow interconversion. nih.gov Ab initio calculations can determine the relative stability of the cis and trans isomers for a given proline derivative. fccc.edufccc.edu

Studies on model compounds like N-acetylproline amide have shown that the conformational preferences are highly dependent on the level of theory and basis set used in the calculations. acs.org For this compound, ab initio investigations would focus on how the stereochemistry of the hydroxyl and methyl groups creates specific intramolecular interactions (e.g., hydrogen bonds) that stabilize certain ring puckers and influence the cis/trans isomer ratio. researchgate.netresearchgate.net

Table 2: Findings from Ab Initio Studies on Proline Analogs

| Conformation Feature | Typical Findings from Ab Initio Calculations |

| Ring Puckering | The "DOWN" puckering is often found to be slightly more stable than the "UP" puckering in simple proline models. acs.org Substituents can reverse this preference. |

| Cis/Trans Isomerism | The trans conformation of the prolyl amide bond is generally more stable, but substituents can increase the population of the cis isomer. nih.gov |

| Intramolecular H-Bonds | Hydroxyl groups, such as the one in this compound, can form intramolecular hydrogen bonds with backbone carbonyl groups, significantly stabilizing specific conformers. researchgate.net |

| Energy Differences | The energy difference between various conformers is often small (1-2 kcal/mol), indicating that multiple conformations can coexist in equilibrium. acs.org |

Spectroscopic Methods for Stereochemical Assignment

X-ray Crystallographic Analysis of Peptides Containing this compound

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in its solid state. This technique has been crucial in determining the absolute stereochemistry of naturally occurring compounds containing novel amino acids.

A key example is the structural elucidation of polyoxypeptin A, a cyclic depsipeptide that contains the (2S,3R)-3-hydroxy-3-methylproline residue. acs.orgnih.gov Through X-ray analysis of a single crystal of polyoxypeptin A, researchers were able to determine the precise arrangement of atoms, including the relative and subsequently the absolute stereochemistry of the novel imino acid. acs.orgnih.gov

The crystallographic data provides precise measurements of:

Bond lengths and angles: Confirming the molecular connectivity.

Torsion (dihedral) angles: Defining the conformation of the pyrrolidine ring and the peptide backbone.

Intra- and intermolecular interactions: Revealing hydrogen bonding networks and packing forces in the crystal lattice. nih.gov

Advanced NMR Techniques (e.g., NOE) for Configurational and Conformational Analysis

While X-ray crystallography describes the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying the structure and dynamics of molecules in solution. organicchemistrydata.org Advanced NMR experiments are particularly powerful for determining the configuration and conformation of complex molecules like peptides containing this compound. nih.govipb.pt

The Nuclear Overhauser Effect (NOE) is a key NMR phenomenon used for this purpose. An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it an extremely sensitive probe of internuclear distances up to ~5 Å. organicchemistrydata.org In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, cross-peaks connect protons that are close to each other in space, regardless of whether they are connected by chemical bonds. ipb.pt

For a peptide containing this compound, NOESY data is used to:

Assign Stereochemistry: The presence or absence of specific NOE correlations can establish the relative orientation of substituents on the pyrrolidine ring. For example, a strong NOE between the proton at C2 and a proton at C5 would indicate that they are on the same face of the ring.

Determine Ring Conformation: The pattern of NOEs between protons within the ring (Hα, Hβ, Hγ, Hδ) helps to define the ring pucker (e.g., Cγ-endo vs. Cγ-exo).

Identify Amide Isomers: The cis and trans isomers of the prolyl amide bond give rise to distinct sets of NMR signals. nih.gov A characteristic NOE between the Hα proton of proline and the Hα proton of the preceding residue is indicative of a trans amide bond, while an NOE between the proline Hα and the preceding residue's sidechain protons can signal a cis bond. nih.gov

In the structural elucidation of natural products like polyoxypeptins and tasiamide B, 2D NMR techniques, including COSY, HMBC, and NOESY, were essential in piecing together the structure and determining the conformation of the constituent amino acids in solution. acs.orgsi.edu

Table 3: Application of NOE for Structural Analysis of this compound Peptides

| NOE Correlation | Structural Information Deduced |

| Pro(i) Hα to Residue(i-1) Hα | Strong correlation indicates a trans X-Pro amide bond. |

| Pro(i) Hα to Residue(i-1) Sidechain | Correlation suggests a cis X-Pro amide bond. |

| Pro Hα to Pro Hδ | Strong correlation is characteristic of a cis amide bond. |

| Pro Hβ/Hγ to Pro Hδ | The pattern of these intra-ring correlations helps define the specific ring pucker. |

| C5-Methyl Protons to C2-H | Presence of this NOE would indicate a cis relationship between the methyl group and the carboxyl group. |

Integration of 3 Hydroxy 5 Methylproline into Complex Molecular Architectures

Peptide Synthesis and Macrocyclization

The synthesis of peptides containing rare fragments like (2S,3R)-3-hydroxy-3-methylproline has been a focus of synthetic studies, largely because of its presence in potent natural products. nih.gov An efficient chemoenzymatic synthesis for protected (2S,3R)-3-hydroxy-3-methylproline has been developed, starting from L-isoleucine and proceeding in three steps with complete stereoselectivity. nih.gov This biocatalytic approach utilizes enzymatic C-H hydroxylation, which offers high regio- and stereocontrol, streamlining the preparation of this challenging amino acid motif. nih.gov The development of such synthetic routes is crucial as it lays the foundation for the total synthesis of complex natural products containing this residue. nih.gov

The incorporation of proline analogues is a known strategy to facilitate peptide macrocyclization, the process of forming a cyclic peptide from a linear precursor. Proline and its derivatives can induce "turn" structures in a linear peptide chain, pre-organizing it into a conformation that is favorable for cyclization. uni-kiel.de While general methods for peptide macrocyclization have advanced significantly with techniques like transition metal catalysis, the intrinsic properties of specific amino acids remain a key factor. rsc.org The rigid, cyclic nature of proline restricts backbone flexibility, and substitutions on the pyrrolidine (B122466) ring can further modulate conformational preferences, which can be harnessed to favor ring closure over intermolecular side reactions. uni-kiel.demdpi.com

Role in Cyclic Depsipeptides (e.g., Polyoxypeptins)

3-Hydroxy-5-methylproline (B40258) is a key structural component of a class of cyclic depsipeptides known as polyoxypeptins. Depsipeptides are peptides where one or more amide bonds are replaced by ester bonds.

Polyoxypeptins A and B, isolated from Streptomyces sp., are potent inducers of apoptosis (programmed cell death) in cancer cells. nih.govacs.org Structural analysis revealed them to be cyclic hexadepsipeptides containing a host of unusual nonproteinogenic amino acid residues. d-nb.inforesearchgate.net Among these is the novel and rare amino acid (2S,3R)-3-hydroxy-3-methylproline. nih.govacs.org This residue is part of a nineteen-membered cyclodepsipeptide core that contributes to the molecule's unique three-dimensional shape and potent biological activity. d-nb.inforesearchgate.net The only other known natural product to contain this specific amino acid is FR225659, a fungal peptide with inhibitory effects on glucagon-induced gluconeogenesis. nih.gov

Table 1: this compound in Natural Cyclic Depsipeptides

| Natural Product | Producing Organism | Key Structural Features | Other Unusual Residues |

|---|---|---|---|

| Polyoxypeptin A | Streptomyces sp. MK498-98 F14 | Nineteen-membered cyclic hexadepsipeptide core with a C15 acyl side chain. d-nb.inforesearchgate.net | N-hydroxyvaline, 5-hydroxypiperazic acid, N-hydroxyalanine, piperazic acid, 3-hydroxyleucine. d-nb.inforesearchgate.net |

| Polyoxypeptin B | Streptomyces sp. MK498-98 F14 | A dehydroxylated analogue of Polyoxypeptin A. nih.govd-nb.info | N-hydroxyvaline, N-hydroxyalanine, piperazic acid, 3-hydroxyleucine. nih.govd-nb.info |

| FR225659 | Fungal source | A cyclic peptide natural product. nih.gov | Not specified in provided context. |

Role in Cyclic Lipopeptides (e.g., Heinamides)

Cyclic lipopeptides are another class of natural products characterized by a cyclic peptide structure attached to a lipid tail. The heinamides, which belong to the laxaphycin family of cyclic lipopeptides, were isolated from Nostoc sp. and exhibit antifungal activity. researchgate.netnih.govrsc.org

Structural characterization of the eight heinamide variants (A1-A3 and B1-B5) revealed that they contain several rare non-proteinogenic amino acids. nih.govrsc.org However, the specific substituted proline found in heinamides is 3-hydroxy-4-methylproline , not this compound. researchgate.netnih.govrsc.org Therefore, this compound is not a constituent of the known heinamides. This highlights the structural diversity that can arise from different substitution patterns on the proline ring, leading to distinct families of natural products.

Influence on Peptide Secondary Structures

The unique five-membered ring of proline imposes significant conformational restrictions on the peptide backbone, making it a critical residue for stabilizing specific secondary structures like β-turns and polyproline helices. mdpi.com Substitutions on the pyrrolidine ring can further influence these structural preferences.

The β-turn is a common secondary structure motif where the peptide chain reverses its direction. Proline is frequently found in β-turns. mdpi.com Studies on related 3-substituted prolines have shown they can act as potent stabilizers of β-turns. For instance, incorporating cis-3-methylproline can stabilize the Cγ-endo puckering of the pyrrolidine ring and restrict the conformational space around the ψ dihedral angle. mdpi.com This conformational rigidity is a key element in promoting turn formation. The use of cis-3-substituted prolines has been reported to stabilize type II' β-turns, which are often involved in molecular recognition events. mdpi.com While specific studies on this compound are limited, the principles derived from other 3-substituted prolines suggest it would similarly influence and stabilize turn conformations, with the added potential for hydrogen bonding via its hydroxyl group.

Peptide sequences rich in proline can adopt two distinct helical conformations: the right-handed polyproline I (PPI) helix, with all cis peptide bonds, and the more common left-handed polyproline II (PPII) helix, with all trans peptide bonds. nih.gov The PPII helix is a prevalent structure in many proteins and is involved in signal transduction and protein-protein interactions. beilstein-journals.org

Applications in Biomimetic Chemistry and Peptide Mimics

Biomimetic chemistry aims to create synthetic molecules that replicate the function of natural biological systems. Peptide mimics (or peptidomimetics) are designed to imitate natural peptides but often have improved properties, such as enhanced stability or receptor affinity. Substituted prolines are valuable tools in this field. mdpi.com

The incorporation of 3-substituted prolines, or "proline chimeras," allows for the creation of secondary structure mimetics that combine the conformational restriction of the proline ring with the functionality of natural amino acid side chains. mdpi.com These mimics can be used to study and modulate biological processes that depend on specific peptide conformations, such as receptor-ligand interactions. mdpi.com For example, peptide mimics containing spirocyclic glucosyl-(3'-hydroxy-5'-hydroxymethyl)proline hybrids have been synthesized to study the factors controlling prolyl amide cis/trans isomerization, a key conformational switch in many biological processes. nih.gov In these mimics, intramolecular hydrogen bonds involving the substituents were found to dramatically influence the conformational equilibrium. nih.gov Given its unique substitution pattern, this compound serves as a scaffold for designing conformationally constrained peptides that can mimic the structure and function of biologically active peptide loops or turns.

Structure Activity Relationship Sar Studies Incorporating 3 Hydroxy 5 Methylproline

Systematic Modifications of 3-Hydroxy-5-methylproline (B40258) Residues within Peptides

Systematic modification of amino acid residues is a cornerstone of peptide chemistry, used to probe structure-activity relationships, enhance stability, and improve pharmacokinetic properties. biorxiv.org For a residue like this compound, modifications could target several key features:

The Hydroxyl Group: Esterification, etherification, or removal of the hydroxyl group would probe its importance as a hydrogen bond donor or acceptor.

The Methyl Group: Altering the size of this alkyl group (e.g., to ethyl) or removing it would clarify its role in steric interactions that dictate peptide conformation.

The Pyrrolidine (B122466) Ring: Introducing further substitutions or altering the ring size (e.g., to a piperidine-based scaffold) would fundamentally change the backbone geometry. nih.gov

The Backbone Amide: N-methylation of the peptide bond is a common strategy to increase metabolic stability and membrane permeability, though its effect on accumulation can be context-dependent. biorxiv.org

The stereochemistry of substituted prolines has a profound impact on the conformation of the peptide backbone. scispace.com The proline ring itself restricts the backbone dihedral angle Φ, and substitutions on the ring impose further, powerful constraints. scispace.commdpi.com These constraints affect two key structural equilibria: the cis-trans isomerism of the preceding peptide bond and the endo-exo puckering of the five-membered pyrrolidine ring. scispace.com

For a 3-substituted proline like this compound, the relative orientation of the substituents is critical:

Cis/Trans Relationship to the Carboxyl Group: A substituent at the C3 position that is cis to the C-terminal carboxyl group (e.g., cis-3-methylproline) has been shown to stabilize the Cγ-endo ring pucker. mdpi.com This specific pucker, in turn, sterically restricts the backbone dihedral angle ψ, strongly influencing the local peptide structure. mdpi.com

Ring Puckering: The two main puckered conformations of the proline ring are Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). The presence and stereochemistry of substituents guide the ring to preferentially adopt one pucker over the other, which pre-organizes the peptide backbone into a specific shape. scispace.com For example, the stability of the collagen triple helix is famously enhanced by (4R)-hydroxyproline, which favors the Cγ-exo pucker required for the helical structure, whereas (3S)-hydroxyproline can be destabilizing. researchgate.net

The specific stereoisomer of this compound found in natural products, such as trans-3-hydroxy-cis-5-methylproline, is therefore not arbitrary. rsc.org This exact arrangement of hydroxyl and methyl groups is biosynthetically selected to lock the peptide chain into a precise three-dimensional conformation required for potent and specific interaction with its molecular target. nih.gov Any variation in this stereochemistry would alter the ring pucker and backbone angles, likely leading to a significant loss of biological activity.

Table 2: Influence of Proline Substitution on Conformation

| Proline Analogue/Substitution | Key Stereochemical Feature | Dominant Conformational Effect | Reference |

| cis-3-Methylproline | Methyl group is cis to the carboxyl function. | Stabilizes Cγ-endo ring pucker; Restricts ψ angle. | mdpi.com |

| trans-3-Methylproline | Methyl group is trans to the carboxyl function. | Minor effects on conformation compared to the cis isomer. | mdpi.com |

| (4R)-Hydroxyproline (in Yaa position) | Hydroxyl group at C4. | Favors Cγ-exo pucker; Stabilizes collagen triple helix. | scispace.comresearchgate.net |

| (3S)-Hydroxyproline (in Yaa position) | Hydroxyl group at C3. | Leads to inappropriate dihedral angles; Destabilizes collagen triple helix. | researchgate.net |

Substituent Effects at C-3 and C-5 Positions on Biological Interactions

The hydroxylation of the proline ring, as seen at the C-3 position, introduces a polar functional group capable of forming hydrogen bonds. This can be a crucial factor in the binding affinity of the molecule to its receptor. For instance, in the context of antifungal agents like echinocandins, which contain a (2S, 3S, 4S)-3-hydroxy-4-methylproline residue, the hydroxyl group is thought to be vital for their activity. tandfonline.comuniroma1.it The removal or alteration of this hydroxyl group often leads to a significant reduction in biological potency, highlighting its role in establishing key interactions within the binding pocket of the target enzyme, β-(1,3)-D-glucan synthase. tandfonline.com While the specific compound in echinocandins is a 4-methyl analog, the principle underscores the importance of the hydroxyl group in mediating biological effects.

To systematically explore the SAR of this compound, a library of analogs can be synthesized and evaluated. The following table outlines potential modifications and their expected impact on biological interactions based on general principles of medicinal chemistry and studies of related proline analogs.

| Modification | Position | Rationale for Biological Impact | Expected Outcome on Interaction |

| Removal of hydroxyl group | C-3 | Eliminates a key hydrogen bonding donor/acceptor. | Likely decrease in binding affinity and biological activity. |

| Inversion of stereochemistry at C-3 | C-3 | Alters the spatial orientation of the hydroxyl group. | May decrease or abolish activity if the specific orientation is critical for binding. |

| Replacement of hydroxyl with a methoxy (B1213986) group | C-3 | Removes hydrogen bond donating ability but retains some polarity. | Potential decrease in activity, but could improve membrane permeability. |

| Replacement of hydroxyl with a fluorine atom | C-3 | Introduces a weak hydrogen bond acceptor and alters electronic properties. | May maintain or slightly alter activity depending on the nature of the binding pocket. |

| Removal of methyl group | C-5 | Reduces steric bulk and alters ring pucker preference. | Could increase flexibility, potentially leading to a decrease in binding affinity due to entropic penalties. |

| Replacement of methyl with a larger alkyl group | C-5 | Increases steric hindrance. | May enhance or decrease activity depending on the size of the binding pocket. |

| Inversion of stereochemistry at C-5 | C-5 | Changes the orientation of the methyl group relative to the rest of the ring. | Likely to have a significant impact on the overall conformation and, consequently, biological activity. |

These systematic modifications would allow for a detailed mapping of the structural requirements for the biological activity of molecules incorporating the this compound scaffold.

Computational Approaches to SAR

Computational modeling has become an indispensable tool in modern drug discovery and medicinal chemistry for elucidating structure-activity relationships (SAR). byu.edu For complex molecules like this compound, computational approaches can provide valuable insights into how structural modifications influence biological activity, guiding the design of more potent and selective analogs.

Ligand-Based and Receptor-Based SAR Analysis

The investigation of SAR for this compound and its derivatives can be approached from two main computational perspectives: ligand-based and receptor-based methods. mdpi.com

Ligand-based SAR analysis is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of compounds with known activities, it is possible to build a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For this compound, a pharmacophore model would likely include a hydrogen bond donor feature for the C-3 hydroxyl group and a hydrophobic feature for the C-5 methyl group, along with defined spatial constraints. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate physicochemical properties or molecular descriptors of the analogs with their biological activities. mdpi.com

Receptor-based SAR analysis , on the other hand, is utilized when the 3D structure of the target protein is available, either from experimental methods like X-ray crystallography or through homology modeling. This approach involves docking the proline derivatives into the active site of the receptor to predict their binding orientation and affinity. Molecular dynamics (MD) simulations can then be used to simulate the dynamic behavior of the ligand-receptor complex over time, providing a more accurate estimation of the binding free energy and a deeper understanding of the key interactions. For this compound, docking studies could reveal the specific interactions of the C-3 hydroxyl and C-5 methyl groups with amino acid residues in the binding pocket, explaining the observed SAR.

The following table summarizes the application of these computational methods to the SAR analysis of this compound.

| Computational Method | Description | Application to this compound | Expected Insights |

| Ligand-Based | |||

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for activity. | Generation of a pharmacophore based on active analogs of this compound. | Definition of the key structural requirements for biological activity. |